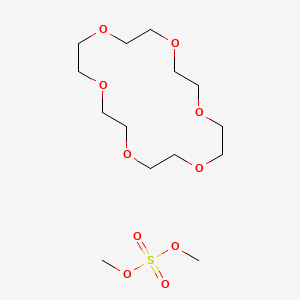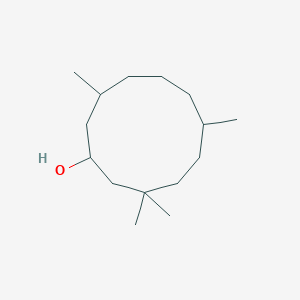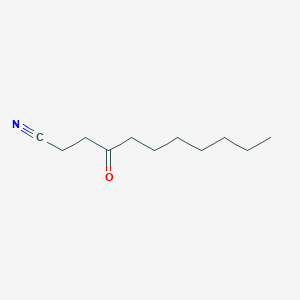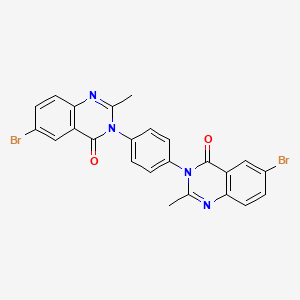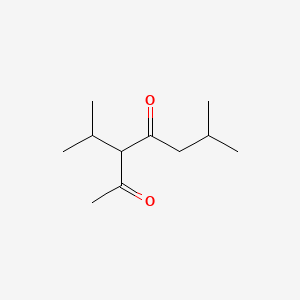
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C10H18O2. It is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- can be achieved through several methods. One common method involves the condensation of acetone with isovaleraldehyde in the presence of a base, followed by oxidation to form the diketone . Another method includes the reaction of isovaleryl chloride with acetylacetone under basic conditions .
Industrial Production Methods
In industrial settings, the production of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can participate in substitution reactions, such as the formation of oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydroxylamine (NH2OH) and hydrazine (N2H4) are typical reagents for forming oximes and hydrazones.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Scientific Research Applications
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- involves its reactivity as a beta-diketone. The compound can undergo intramolecular aldol reactions, leading to the formation of cyclic products . The diketone structure allows it to participate in various nucleophilic addition and substitution reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler beta-diketone with similar reactivity but fewer carbon atoms.
2,4-Hexanedione: Another beta-diketone with a slightly longer carbon chain.
2,4-Octanedione: A beta-diketone with a longer carbon chain, similar in structure but with different physical properties.
Uniqueness
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific molecular structure, which includes a methyl group and an isopropyl group. This structure provides distinct reactivity and properties compared to other beta-diketones, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
66142-58-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylheptane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-7(2)6-10(13)11(8(3)4)9(5)12/h7-8,11H,6H2,1-5H3 |
InChI Key |
SRCAIEYHDWDRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


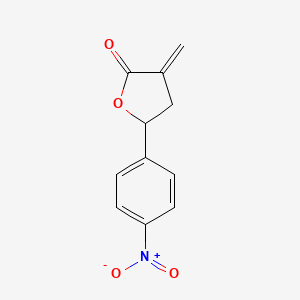
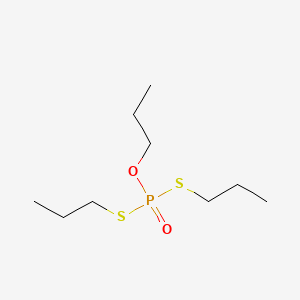

![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
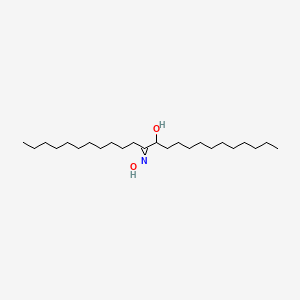
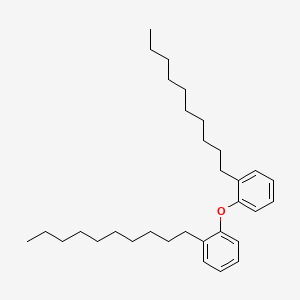

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
